molecular formula C5H10N4 B123900 2-Ethylpyrazole-3,4-diamine CAS No. 155601-15-3

2-Ethylpyrazole-3,4-diamine

Cat. No. B123900
M. Wt: 126.16 g/mol
InChI Key: AZRJNIGLRLARGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylpyrazole-3,4-diamine, also known as EPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 2-Ethylpyrazole-3,4-diamine is not fully understood. However, it has been suggested that 2-Ethylpyrazole-3,4-diamine may act as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This may result in the inhibition of DNA replication and transcription, leading to the death of cancer cells. 2-Ethylpyrazole-3,4-diamine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-Ethylpyrazole-3,4-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Ethylpyrazole-3,4-diamine can induce apoptosis, or programmed cell death, in cancer cells. 2-Ethylpyrazole-3,4-diamine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, 2-Ethylpyrazole-3,4-diamine has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

2-Ethylpyrazole-3,4-diamine has several advantages for lab experiments. It is readily available and relatively inexpensive. 2-Ethylpyrazole-3,4-diamine is also stable under normal laboratory conditions and can be easily handled. However, 2-Ethylpyrazole-3,4-diamine has some limitations. It is toxic and can be harmful if ingested or inhaled. Therefore, appropriate safety measures should be taken when handling 2-Ethylpyrazole-3,4-diamine.

Future Directions

2-Ethylpyrazole-3,4-diamine has great potential for future research. One possible future direction is the development of new drugs based on 2-Ethylpyrazole-3,4-diamine. 2-Ethylpyrazole-3,4-diamine may also be used in the synthesis of new materials with unique properties. In addition, further research is needed to fully understand the mechanism of action of 2-Ethylpyrazole-3,4-diamine and its potential applications in various fields.
In conclusion, 2-Ethylpyrazole-3,4-diamine is an important building block for the synthesis of various organic compounds. It has potential applications in the pharmaceutical, agrochemical, and materials industries. 2-Ethylpyrazole-3,4-diamine has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. While 2-Ethylpyrazole-3,4-diamine has some limitations, it has several advantages for lab experiments. Future research on 2-Ethylpyrazole-3,4-diamine may lead to the development of new drugs and materials with unique properties.

Synthesis Methods

The synthesis of 2-Ethylpyrazole-3,4-diamine can be achieved through several methods, including the reaction of 2-ethylpyrazole with hydrazine hydrate, the reaction of 2-ethylpyrazole with hydrazine sulfate, or the reaction of 2-ethylpyrazole with ammonium sulfamate. Among these methods, the reaction of 2-ethylpyrazole with hydrazine hydrate is the most commonly used method. This reaction results in the formation of 2-Ethylpyrazole-3,4-diamine with a yield of 70-80%.

Scientific Research Applications

2-Ethylpyrazole-3,4-diamine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2-Ethylpyrazole-3,4-diamine has been used as a key intermediate in the synthesis of several drugs, including anti-cancer, anti-inflammatory, and anti-viral drugs. 2-Ethylpyrazole-3,4-diamine has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 2-Ethylpyrazole-3,4-diamine has been used in the preparation of materials, such as polymers and dyes.

properties

CAS RN

155601-15-3

Product Name

2-Ethylpyrazole-3,4-diamine

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

2-ethylpyrazole-3,4-diamine

InChI

InChI=1S/C5H10N4/c1-2-9-5(7)4(6)3-8-9/h3H,2,6-7H2,1H3

InChI Key

AZRJNIGLRLARGF-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)N)N

Canonical SMILES

CCN1C(=C(C=N1)N)N

synonyms

1H-Pyrazole-4,5-diamine,1-ethyl-(9CI)

Origin of Product

United States

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